molecular formula C14H14N2OS B3860638 3-phenyl-N'-(2-thienylmethylene)propanohydrazide

3-phenyl-N'-(2-thienylmethylene)propanohydrazide

Cat. No.: B3860638
M. Wt: 258.34 g/mol
InChI Key: SHTTWHZNAAJDCH-RVDMUPIBSA-N
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Description

3-phenyl-N’-(2-thienylmethylene)propanohydrazide is an organic compound that belongs to the class of hydrazides It features a phenyl group, a thienyl group, and a propanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N’-(2-thienylmethylene)propanohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. One common method is the reaction of 3-phenylpropanohydrazide with 2-thiophenecarboxaldehyde under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for 3-phenyl-N’-(2-thienylmethylene)propanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N’-(2-thienylmethylene)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The phenyl and thienyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Products may include oxides, carboxylic acids, or other oxidized derivatives.

    Reduction: Hydrazine derivatives are common products.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-phenyl-N’-(2-thienylmethylene)propanohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may serve as a probe or reagent in biochemical assays.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-phenyl-N’-(2-thienylmethylene)propanohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: A related compound with a phenyl group and an aldehyde functional group.

    Cinnamyl alcohol: Similar in structure but with an alcohol functional group.

    β-methylstyrene: Contains a phenyl group and a double bond.

    Cinnamic acid: Features a phenyl group and a carboxylic acid functional group.

Uniqueness

3-phenyl-N’-(2-thienylmethylene)propanohydrazide is unique due to the presence of both phenyl and thienyl groups, which can impart distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-phenyl-N-[(E)-thiophen-2-ylmethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c17-14(9-8-12-5-2-1-3-6-12)16-15-11-13-7-4-10-18-13/h1-7,10-11H,8-9H2,(H,16,17)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTTWHZNAAJDCH-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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